molecular formula C16H22N6O2 B2566674 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide CAS No. 2034426-12-3

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide

Cat. No.: B2566674
CAS No.: 2034426-12-3
M. Wt: 330.392
InChI Key: GJVGFZJFOCJSMS-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide is a synthetic triazine derivative of interest in chemical and pharmaceutical research. Compounds featuring a 4,6-bis(dimethylamino)-s-triazine core have been identified as valuable scaffolds in medicinal chemistry and as intermediates in the synthesis of more complex molecules . The structural motif of this compound suggests potential for application in amide coupling reactions, analogous to the well-documented utility of other triazine-based reagents like DMTMM . Researchers are exploring its use as a building block for the development of novel bioactive agents, given that similar triazine structures are frequently investigated for their herbicidal and pharmaceutical properties . The presence of the 2-methoxybenzamide group may impart unique selectivity and interaction with biological targets, making this compound a candidate for structure-activity relationship (SAR) studies in drug discovery programs. This product is intended for laboratory research purposes by qualified personnel.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-21(2)15-18-13(19-16(20-15)22(3)4)10-17-14(23)11-8-6-7-9-12(11)24-5/h6-9H,10H2,1-5H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVGFZJFOCJSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry and agricultural science. Its unique chemical structure incorporates a triazine ring and a benzamide moiety, which confer various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H20N6OC_{15}H_{20}N_6O, with a molecular weight of approximately 343.435 g/mol. The structural features include:

FeatureDescription
Triazine Ring Contains dimethylamine groups that enhance solubility and reactivity.
Benzamide Moiety Provides additional functional groups for interaction with biological targets.

This compound exhibits its biological activity through interactions with specific enzymes and receptors. The compound can modulate enzymatic pathways by either inhibiting or activating target sites. This mechanism is crucial for its potential therapeutic applications.

1. Antitumor Activity

Research indicates that compounds structurally similar to this compound display significant antitumor properties. For instance:

  • In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Case Study : A study involving human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways:

  • Dihydrofolate Reductase (DHFR) : Similar benzamide derivatives have been shown to downregulate DHFR activity, leading to reduced proliferation in resistant cancer cells .
  • Mechanism : The inhibition occurs through competitive binding at the enzyme's active site, thereby blocking substrate access.

Research Findings

Recent studies have highlighted the compound's potential across various applications:

Pharmacological Studies

  • Cell Proliferation Assays : this compound was tested on several cancer cell lines:
    • Results : Significant inhibition of cell growth was observed at concentrations as low as 10 µM.
  • Structure-Activity Relationship (SAR) : The structural modifications of the benzamide component were analyzed to determine their effects on biological activity:
    • Compounds with additional electron-donating groups exhibited enhanced potency against target enzymes.

Comparison with Similar Compounds

Structural Features

Target Compound
  • Triazine substituents: 4,6-bis(dimethylamino) groups (electron-donating, hydrophilic).
  • Linkage : Methylene bridge to 2-methoxybenzamide.
  • Benzamide substituent : Methoxy group at the 2-position.
Analog 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Core : Benzamide (3-methyl substitution).
  • Side chain : Hydroxy and dimethyl groups on ethylamine.
  • Key feature : N,O-bidentate directing group for C–H bond functionalization.
  • Comparison : Lacks triazine but shares benzamide backbone; methoxy vs. methyl substitution alters electronic and steric profiles .
Analog 2 : N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide ()
  • Triazine substituents: 4,6-Dimorpholino groups (bulkier, more hydrophilic than dimethylamino).
  • Linkage : Urea group between triazine and benzamide.
  • Comparison: Urea linkage vs. methylene bridge affects flexibility and hydrogen bonding. Morpholino groups enhance solubility but reduce lipophilicity compared to dimethylamino .
Analog 3 : N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-methylformamide ()
  • Core : Same triazine as target compound.
  • Substituent : Formamide instead of benzamide.

Physicochemical Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight ~350–400 (estimated) 221.28 688.25 (HCl salt) 224.26
Triazine Substituents Bis(dimethylamino) None Bis(morpholino) Bis(dimethylamino)
Amide Type 2-Methoxybenzamide 3-Methylbenzamide Urea-linked benzamide Formamide
Solubility Moderate (polar solvents) Moderate (hydroxy group) High (morpholino groups) High (smaller amide)

Electronic and Steric Effects

  • Triazine Core: Bis(dimethylamino) in the target compound increases electron density, enhancing nucleophilicity compared to morpholino (Analog 2) or aryl-substituted triazines ().
  • Benzamide Substituents : Methoxy group (target) provides weaker electron donation than methyl (Analog 1) but better hydrogen-bonding capacity.

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